4-Bromo-2-(2-fluoropropan-2-yl)pyridine

Description

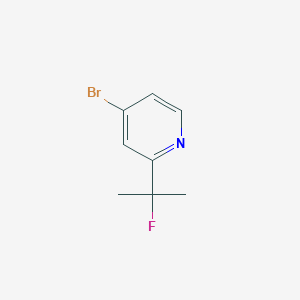

4-Bromo-2-(2-fluoropropan-2-yl)pyridine (CAS: this compound) is a halogenated pyridine derivative featuring a bromine atom at the 4-position and a 2-fluoroisopropyl group at the 2-position. The fluorine atom in the isopropyl substituent introduces electron-withdrawing effects, which can modulate the pyridine ring's electronic properties and influence reactivity.

Properties

IUPAC Name |

4-bromo-2-(2-fluoropropan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-8(2,10)7-5-6(9)3-4-11-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZNEFMBOCQNDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-fluoropropan-2-yl)pyridine typically involves the introduction of bromine and fluorine atoms into the pyridine ring. One common method is the reaction of 2-(2-fluoropropan-2-yl)pyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-fluoropropan-2-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(2-fluoropropan-2-yl)pyridine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules for research purposes.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-fluoropropan-2-yl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

The following analysis compares 4-Bromo-2-(2-fluoropropan-2-yl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Electronic and Steric Effects

Table 1: Substituent Comparison at the Pyridine 2-Position

Key Observations :

- Electron-withdrawing groups (e.g., CF3, 4-fluorophenyl) enhance the pyridine ring's electrophilicity, favoring nucleophilic aromatic substitution or cross-coupling reactions. The 2-fluoroisopropyl group in the target compound provides moderate electron withdrawal, balancing reactivity and stability .

Physicochemical Properties and Isolation

Table 2: Isolation Methods and Yields

Key Observations :

- Polar solvent systems (e.g., 95:5 hexane:EtOAc) are commonly used for isolating brominated pyridines with aryl substituents, reflecting their moderate polarity .

- Lower yields for compounds like 4-Bromo-2-(4-anisyl)pyridine (9%) suggest steric hindrance from bulkier substituents complicating synthesis .

Reactivity in Cross-Coupling Reactions

Table 3: Reaction Performance in Sulfination and Coupling

Key Observations :

- The trifluoromethyl group in 4-Bromo-2-(trifluoromethyl)pyridine facilitates high-yield sulfination (81%), likely due to enhanced electrophilicity from strong electron withdrawal .

- Lower yields in Pd-catalyzed reactions (e.g., 12.9% for 4-Bromo-2-(4-chlorophenyl)pyridine) may arise from steric hindrance or competing side reactions .

Crystallography and Molecular Planarity

- 4-Bromo-2-(phenylimino)pyridine () exhibits near-planar geometry with intramolecular O–H⋯N hydrogen bonding, enhancing stability .

- This compound likely adopts a similar planar structure due to conjugation, though fluorine's electronegativity may slightly distort the pyridine ring.

Biological Activity

4-Bromo-2-(2-fluoropropan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and its implications in drug development.

- Molecular Formula : C9H10BrFN

- Molecular Weight : 232.08 g/mol

- CAS Number : 2923844-46-4

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may modulate enzyme activity or interfere with cellular processes, although detailed mechanisms remain under investigation.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound based on existing literature:

Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound, the compound exhibited significant activity against various strains of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a lead structure for developing new antibiotics.

Anticancer Properties

Research has demonstrated that this compound induces apoptosis in several cancer cell lines. The compound's mechanism appears to involve the activation of pro-apoptotic pathways, leading to enhanced cell death in malignant cells compared to normal cells.

Neuroprotective Effects

In murine models, the compound has shown promise as a neuroprotective agent. Studies indicated that treatment with this compound resulted in improved cognitive performance and reduced neuroinflammation, suggesting potential applications in neurodegenerative diseases.

Research Findings and Implications

Recent findings highlight the versatility of this compound as a candidate for further pharmacological exploration. Its ability to target multiple pathways suggests that it could be developed into therapeutic agents for infectious diseases, cancer, and neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.